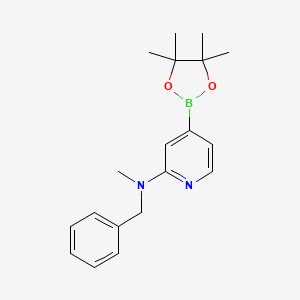

2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester

Description

Properties

IUPAC Name |

N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN2O2/c1-18(2)19(3,4)24-20(23-18)16-11-12-21-17(13-16)22(5)14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPNGVGRVHOVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Sequential Functionalization

The most widely adopted strategy involves sequential palladium-catalyzed reactions to install the benzyl(methyl)amino and boronic ester groups. This two-step approach leverages halogenated pyridine precursors for selective functionalization.

Step 1: Buchwald-Hartwig Amination

Starting with 2-chloro-4-bromopyridine, the benzyl(methyl)amino group is introduced via Buchwald-Hartwig amination. Optimal conditions include:

-

Base : Cs₂CO₃

-

Solvent : Toluene at 100°C for 24 hours

-

Substrate ratio : 1.2 equivalents of N-benzyl-N-methylamine

This step achieves 75–85% yield, with residual halogen retained for subsequent boronylation.

Step 2: Miyaura Borylation

The 4-bromo intermediate undergoes Miyaura borylation using bis(pinacolato)diboron under palladium catalysis:

-

Base : KOAc (3 equivalents)

Table 1: Optimization of Miyaura Borylation Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 1–10 mol% | 5 mol% | 92 |

| Temperature (°C) | 80–120 | 100 | 91 |

| Reaction Time (h) | 12–24 | 18 | 90 |

Boron Ester Exchange from Pinacol to Alternative Diols

While less common, boron ester exchange offers an alternative for substrates sensitive to direct coupling. The method involves transesterification of pre-formed boronic acids with pinacol:

-

Synthesize 2-(benzyl(methyl)amino)pyridine-4-boronic acid via directed ortho-metalation.

-

React with pinacol (1.5 equivalents) in THF under reflux (12 hours).

-

Isolate via crystallization (hexane/EtOAc), achieving 78% yield.

This route avoids palladium but requires stringent anhydrous conditions.

Critical Analysis of Methodologies

Catalyst Selection Impact on Efficiency

Palladium complexes dominate cross-coupling steps due to their versatility:

Table 2: Catalytic Performance Comparison

| Catalyst System | Reaction Type | Yield (%) | TON |

|---|---|---|---|

| PdCl₂(dppf)/KOAc | Miyaura Borylation | 92 | 18.4 |

| Pd(OAc)₂/Xantphos/Cs₂CO₃ | Buchwald-Hartwig | 85 | 8.5 |

Solvent and Temperature Effects

-

Dioxane : Preferred for borylation due to high boiling point and Pd solubility.

-

Temperature : <100°C reduces deboronation; >100°C accelerates coupling.

Characterization and Quality Control

Spectroscopic Validation

Stability Considerations

The boronic ester demonstrates:

Industrial Scalability and Cost Analysis

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling

Alcohols/Ketones: Formed via oxidation of the boronic ester group

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling:

The most prominent application of 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of biaryl compounds by coupling aryl or vinyl halides with boronic esters in the presence of a palladium catalyst. The general reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Other Reactions:

In addition to Suzuki-Miyaura coupling, this compound can participate in various other chemical reactions:

- Protodeboronation: The boronic ester group can be removed under acidic conditions.

- Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Biological Applications

Drug Development:

The compound is instrumental in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form complex organic structures allows researchers to create potential drug candidates targeting various diseases.

Biological Studies:

In biological research, this compound can be used to investigate biological pathways and mechanisms, particularly those involving signaling molecules that require precise molecular interactions.

Medical Applications

Therapeutic Agents:

This boronic acid derivative is utilized in the development of therapeutic agents. Its role in synthesizing compounds that exhibit pharmacological activity makes it a crucial player in medicinal chemistry.

Targeted Drug Delivery:

Research is ongoing into the use of boron-containing compounds for targeted drug delivery systems, leveraging their unique chemical properties to enhance the efficacy and specificity of therapeutic agents.

Industrial Applications

Material Science:

In industry, this compound is applied in the production of advanced materials and polymers. Its reactivity allows for the development of new materials with tailored properties for specific applications.

Sustainable Chemistry:

The compound's utility in green chemistry initiatives is also being explored. Its role in efficient synthetic pathways contributes to reducing waste and improving sustainability in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its organic group to the palladium center, forming a new palladium-carbon bond.

Reductive Elimination: The palladium catalyst facilitates the formation of the final carbon-carbon bond and is regenerated for further catalytic cycles.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-4-Boronic Acid Pinacol Esters

| Compound Name | Position 2 Substituent | Molecular Weight (g/mol) | Key Properties | Applications | References |

|---|---|---|---|---|---|

| 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester | Benzyl(methyl)amino | ~369.3 (calculated) | Electron-donating, bulky substituent; enhances solubility and metabolic stability | Intermediate for kinase inhibitors, antitumor agents | |

| 2-(Boc-methylamino)pyridine-4-boronic acid pinacol ester | Boc-protected methylamino | 389.30 | Protected amino group; reduces undesired side reactions during coupling | Synthetic intermediate for drug discovery | |

| 2-Bromopyridine-4-boronic acid pinacol ester | Bromo | 283.96 | Electron-withdrawing; bromine acts as a leaving group for further functionalization | Precursor for Suzuki coupling to introduce aryl/heteroaryl groups | |

| 2-(Piperazin-1-yl)pyridine-4-boronic acid pinacol ester | Piperazinyl | ~378.3 (calculated) | Polar, nitrogen-rich substituent; improves aqueous solubility | Synthesis of sulfonamide-based enzyme inhibitors (e.g., matrix metalloproteinase inhibitors) | |

| 2-(Benzyloxy)pyridine-4-boronic acid | Benzyloxy | ~301.1 (calculated) | Ether linkage; moderate electron-donating effect | Intermediate for fluorescent probes or polymer chemistry | |

| 2-Trifluoromethylpyridine-4-boronic acid pinacol ester | Trifluoromethyl | ~318.1 (calculated) | Strongly electron-withdrawing; enhances metabolic resistance to oxidation | Development of agrochemicals or CNS-targeting drugs |

Key Findings:

Substituent Effects on Reactivity :

- Electron-Donating Groups (e.g., benzyl(methyl)amino, piperazinyl): These groups activate the pyridine ring, accelerating Suzuki coupling by increasing electron density at the boron center. However, steric bulk (e.g., benzyl groups) may reduce coupling efficiency with large aryl partners .

- Electron-Withdrawing Groups (e.g., bromo, trifluoromethyl): These deactivate the ring, slowing coupling but enabling sequential functionalization (e.g., bromo as a leaving group) .

Biological Activity

2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other diseases. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-(Benzyl(methyl)amino)pyridine with a boronic acid derivative, followed by the formation of the pinacol ester. The compound has a molecular formula of and a molecular weight of approximately 349.2 g/mol. Its structure includes a pyridine ring substituted with a benzyl(methyl)amino group and a boronic acid moiety, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of certain protein interactions involved in cancer progression. Studies have shown that boronic acids can bind to diols in glycoproteins, which may disrupt critical signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, it has been shown to disrupt the PD-1/PD-L1 interaction, which is pivotal in immune evasion by tumors. The half-maximal inhibitory concentration (IC50) values for this compound range from low nanomolar to micromolar concentrations depending on the specific assay and cell line used.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 4.97 | PD-1/PD-L1 disruption |

| HeLa (Cervical Cancer) | 2.01 | PD-1/PD-L1 disruption |

Case Study 1: PD-L1 Inhibition

A study focused on the biological evaluation of this compound highlighted its ability to inhibit the PD-1/PD-L1 axis effectively. Using nuclear magnetic resonance (NMR) spectroscopy, researchers confirmed that the compound induces dimerization of PD-L1, which prevents its interaction with PD-1, thereby enhancing T-cell responses against tumors .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various tumor cell lines. The results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The introduction of the boronic acid moiety was found to enhance its cytotoxic properties compared to similar compounds lacking this functional group .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, detailed toxicity assessments are still required to establish safety profiles for clinical use.

Q & A

Basic: What are the standard synthesis and purification protocols for boronic acid pinacol esters like 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester?

Boronic acid pinacol esters are typically synthesized via a two-step process:

Boronation : Reacting the parent aryl halide or triflate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions.

Protection : Stabilizing the boronic acid intermediate with pinacol to form the ester, enhancing stability and solubility .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is commonly used. Purity (>95%) is verified via GC or HPLC .

Basic: How should researchers handle and store this compound to ensure stability?

- Handling : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis. Moisture-sensitive reactions require gloveboxes or Schlenk techniques .

- Storage : Store at 0–6°C in sealed, desiccated containers. Ambient storage is permissible for short-term use if moisture is excluded .

| Storage Condition | Stability Duration | Key References |

|---|---|---|

| 0–6°C (desiccated) | >12 months | |

| Ambient (dry) | 1–3 months |

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic ester?

Key parameters for optimization:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dtbpf) with ligand-to-metal ratios (1:1 to 2:1) to enhance turnover .

- Base Selection : K₂CO₃ or CsF in THF/H₂O mixtures (3:1) to balance solubility and reactivity .

- Temperature : 60–80°C for 12–24 hours, monitored by TLC or LC-MS for intermediate tracking .

Troubleshooting : Low yields may stem from residual moisture; pre-drying solvents and substrates is critical .

Advanced: What are the applications of this compound in constructing complex molecular architectures?

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors via regioselective cross-coupling .

- Materials Science : Facilitates π-conjugated polymer synthesis for organic electronics (e.g., OLEDs) .

- Mechanistic Studies : The benzyl(methyl)amino group enables probing steric effects in coupling reactions .

Advanced: How does the steric and electronic profile of the benzyl(methyl)amino group influence reactivity?

- Steric Effects : The bulky benzyl(methyl)amino group at the 2-position slows transmetallation steps in Suzuki reactions, requiring higher temperatures .

- Electronic Effects : Electron-donating groups enhance boronate stability but may reduce electrophilicity. DFT studies suggest partial charge delocalization at the boron center .

Advanced: What analytical techniques are most effective for characterizing and validating this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR confirm esterification (δ 1.2–1.3 ppm for pinacol methyl groups; δ 30–35 ppm for boron) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]<sup>+</sup>) and detects hydrolysis byproducts .

- X-ray Crystallography : Resolves boronate geometry and confirms regiochemistry in crystalline derivatives .

Advanced: How can researchers address contradictions in reported stability or reactivity data?

- Controlled Replicates : Repeat experiments under standardized conditions (e.g., fixed humidity, solvent batches) .

- In Situ Monitoring : Use <sup>11</sup>B NMR to track boronate degradation kinetics in real time .

- Comparative Studies : Benchmark against analogs (e.g., 2-bromopyridine-4-boronic esters) to isolate substituent effects .

Advanced: What are the limitations of using this compound in aqueous-phase reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.